molecular formula C12H13NS B13600163 2-(1-Benzothiophen-3-yl)pyrrolidine

2-(1-Benzothiophen-3-yl)pyrrolidine

Cat. No.: B13600163
M. Wt: 203.31 g/mol
InChI Key: FVVWVQORZLPJKD-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a benzo[b]thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activities, while the pyrrolidine ring is a common scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-3-yl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, 2-iodobenzo[b]thiophene can be coupled with pyrrolidine using a palladium catalyst under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[b]thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzo[b]thiophene ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzo[b]thiophene derivatives.

    Substitution: Halogenated benzo[b]thiophene derivatives.

Scientific Research Applications

2-(Benzo[b]thiophen-3-yl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the benzo[b]thiophene moiety can contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Benzo[b]thiophen-3-yl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine rings, which can provide a distinct set of chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)pyrrolidine

InChI

InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2

InChI Key

FVVWVQORZLPJKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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